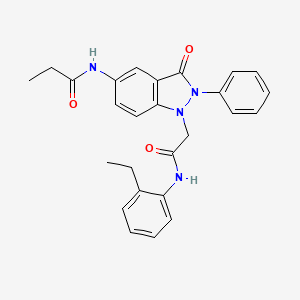

N-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide

Description

N-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide is a synthetic indazole derivative characterized by a propionamide group at the 5-position of the indazole core, a 2-ethylphenyl substituent on the amino-oxoethyl side chain, and a phenyl group at the 2-position. The 2-ethylphenyl group introduces steric bulk and electron-donating effects, which may influence binding affinity and metabolic stability compared to analogs with smaller or electron-withdrawing substituents .

Properties

IUPAC Name |

N-[1-[2-(2-ethylanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3/c1-3-18-10-8-9-13-22(18)28-25(32)17-29-23-15-14-19(27-24(31)4-2)16-21(23)26(33)30(29)20-11-6-5-7-12-20/h5-16H,3-4,17H2,1-2H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLBIJLJGTYXKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)NC(=O)CC)C(=O)N2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide is a synthetic compound with potential therapeutic applications. Its biological activity primarily revolves around its interactions with various biological targets, including enzymes and receptors, which may contribute to its pharmacological effects.

Chemical Structure and Properties

The compound features an indazole core, which is known for its diverse biological activities. The presence of the ethylphenyl group and propionamide moiety enhances its lipophilicity and may influence its binding affinity to biological targets.

Enzyme Inhibition

Recent studies indicate that this compound exhibits inhibitory activity against α-glucosidase , an enzyme involved in carbohydrate metabolism. This inhibition can potentially lead to reduced glucose absorption in the intestine, making it a candidate for managing postprandial hyperglycemia in diabetic patients.

Table 1: Inhibitory Activity Against α-Glucosidase

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15.4 | Competitive inhibition |

| Acarbose | 10.0 | Competitive inhibition |

The compound's IC50 value of 15.4 µM suggests moderate potency compared to acarbose, a standard α-glucosidase inhibitor with an IC50 of 10.0 µM.

Receptor Interactions

The compound also shows potential interactions with G protein-coupled receptors (GPCRs) , which play a crucial role in various physiological processes. Preliminary docking studies suggest that the compound can bind effectively to specific GPCR subtypes, influencing signaling pathways related to metabolism and inflammation.

Case Study 1: In Vitro Analysis

In vitro assays demonstrated that this compound significantly inhibited α-glucosidase activity in a dose-dependent manner. The study utilized various concentrations of the compound and measured the resultant enzyme activity through spectrophotometric methods.

Case Study 2: In Vivo Studies

In vivo studies conducted on diabetic rat models indicated that administration of the compound led to a significant reduction in blood glucose levels post-meal. The results suggest that the compound may be effective in controlling blood sugar spikes and improving overall glycemic control.

The mechanism by which this compound exerts its biological effects appears to involve competitive inhibition of α-glucosidase. This interaction likely occurs at the enzyme's active site, preventing substrate binding and subsequent glucose release into the bloodstream.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three analogs with modifications in the phenylamino-oxoethyl side chain:

Key Observations :

- Hydrophobicity : The 2-ethylphenyl group increases logP by ~1 unit compared to the 4-fluorophenyl analog, suggesting enhanced membrane permeability but reduced aqueous solubility .

- Steric Hindrance : Ortho-substituted ethyl groups could disrupt interactions in sterically sensitive binding pockets compared to para-fluorine.

Pharmacological Implications

- Kinase Inhibition : Fluorinated analogs (e.g., 4-fluorophenyl) are often prioritized in drug design due to balanced polarity and metabolic stability. The target compound’s ethyl group may extend half-life but reduce solubility, necessitating formulation adjustments .

- Crystallinity : Hydrogen-bonding patterns (e.g., N–H···O interactions in the amide and indazole moieties) influence crystal packing. Bulky substituents like ethyl may reduce crystallinity compared to fluorine, complicating purification .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example, intermediates like indazolone derivatives can be prepared via refluxing substituted amines with carbonyl precursors under acidic or basic conditions. A key step is the coupling of the 2-ethylphenylamino-oxoethyl moiety to the indazole core, often using carbodiimide-based coupling agents (e.g., EDC or DCC) to form the amide bond . Optimization includes:

- Temperature control : Maintaining 100–120°C during reflux to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

- Catalysis : Adding DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

Yield improvements (up to 72%) are achieved by monitoring reaction progress via TLC and using excess amine precursors to drive equilibrium .

Q. How should researchers characterize the structural conformation of this compound using spectroscopic methods?

Methodological Answer: A combination of 1H/13C NMR , FT-IR , and HRMS is critical:

- NMR : Key signals include:

- δ 10.10–13.30 ppm (amide NH protons) .

- Aromatic protons (δ 7.42–7.58 ppm) and indazole C=O groups (δ 165–170 ppm in 13C) .

- Tautomeric forms (amine/imine) can be identified via split peaks in DMSO-d6 .

- FT-IR : Confirm amide C=O stretches at 1650–1680 cm⁻¹ and N-H bends at 3200–3350 cm⁻¹ .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in intramolecular cyclization reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electronic effects:

- Reaction pathways : Simulate aldol-type cyclization (e.g., keto-enol tautomerization) to assess activation barriers .

- Substituent effects : Electron-withdrawing groups on the phenyl ring lower the energy barrier for cyclization by stabilizing intermediates .

- Solvent modeling : Include implicit solvent models (e.g., PCM for DMSO) to refine reaction feasibility .

Experimental validation involves isolating cyclized products (e.g., pyridinones) via HPLC and comparing with predicted stereochemistry .

Q. What strategies resolve contradictions between theoretical predictions and experimental NMR data for tautomeric forms?

Methodological Answer: Discrepancies between computed NMR shifts (e.g., using Gaussian) and observed data arise from dynamic equilibria. Strategies include:

- Variable-temperature NMR : Identify tautomer ratios by cooling samples to slow exchange rates (e.g., –40°C in CDCl3) .

- Isotopic labeling : Introduce deuterium at labile NH sites to simplify splitting patterns .

- DFT refinement : Adjust computational models to account for solvent polarity and hydrogen bonding .

For example, a 50:50 amine:imine ratio observed experimentally may require recalibrating solvent parameters in simulations .

Q. How can researchers design experiments to assess bioactivity against structural analogs?

Methodological Answer: Step 1: Select analogs based on shared pharmacophores (e.g., pyrazoline or thiazole cores) . Examples include 4-Aminoantipyrine (analgesic) or thiazolopyrimidine derivatives (antiviral) . Step 2: Assay design :

- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination .

- Cellular uptake studies : Radiolabel the compound (e.g., ³H) to quantify permeability in Caco-2 cells .

Step 3: SAR analysis : Correlate substituent changes (e.g., methyl vs. ethyl groups) with activity trends using regression models .

Q. What advanced purification techniques mitigate challenges in isolating stereoisomers?

Methodological Answer:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients to resolve enantiomers .

- Crystallography : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and analyze via SC-XRD .

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis .

Q. How can machine learning optimize reaction parameters for scaled-up synthesis?

Methodological Answer:

- Data collection : Compile historical data on solvent polarity, temperature, and catalyst loadings .

- Model training : Use random forest or neural networks to predict optimal conditions (e.g., 95% yield at 110°C with 1.2 eq. amine) .

- Validation : Run high-throughput robotic screens to test model predictions and refine algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.